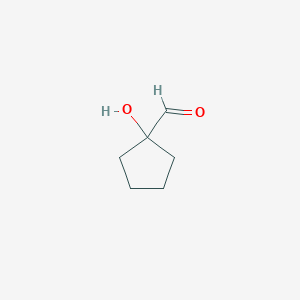

1-Hydroxycyclopentane-1-carbaldehyde

描述

1-Hydroxycyclopentane-1-carbaldehyde is a cyclic aldehyde derivative featuring a hydroxyl (-OH) group and a formyl (-CHO) group at the 1-position of the cyclopentane ring. The molecule’s stereoelectronic properties are influenced by the proximity of the hydroxyl and aldehyde groups, which may affect hydrogen bonding, solubility, and reactivity. Due to the lack of direct toxicological or synthesis data, this article focuses on structural and functional comparisons with related compounds.

属性

IUPAC Name |

1-hydroxycyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6(8)3-1-2-4-6/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHFAABFNIYXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501071 | |

| Record name | 1-Hydroxycyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63457-91-0 | |

| Record name | 1-Hydroxycyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1-Hydroxycyclopentane-1-carbaldehyde can be synthesized through several methods:

Oxidation of Alcohols: One common method involves the oxidation of cyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid.

Dehydrogenation of Alcohols: This method is suitable for volatile alcohols and involves the removal of hydrogen atoms from cyclopentanol to form the aldehyde.

Industrial Production: Industrially, the compound can be produced through catalytic processes involving the selective oxidation of cyclopentane derivatives under controlled conditions.

化学反应分析

1-Hydroxycyclopentane-1-carbaldehyde undergoes various chemical reactions:

科学研究应用

1-Hydroxycyclopentane-1-carbaldehyde has several applications in scientific research:

作用机制

The mechanism of action of 1-hydroxycyclopentane-1-carbaldehyde involves its interaction with various molecular targets:

Aldehyde Group: The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in many biochemical processes.

Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

相似化合物的比较

3-Hydroxycyclopentane-1-carbaldehyde (CAS: 69492-90-6)

- Structure : Hydroxyl group at position 3, aldehyde at position 1.

- Molecular Formula : C₆H₁₀O₂ (molecular weight: 114.14 g/mol) .

- Key Differences: The hydroxyl group’s position alters intramolecular hydrogen bonding. The 3-hydroxy derivative may exhibit lower polarity compared to the 1-hydroxy isomer due to reduced proximity between -OH and -CHO.

- Applications: Limited data, but hydroxylated aldehydes are often intermediates in fragrance or pharmaceutical synthesis .

1-(Chloromethyl)cyclopentane-1-carbaldehyde (CAS: 1934762-82-9)

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde

- Structure : Methyl (-CH₃) group at position 3, aldehyde at position 1.

- Molecular Formula : C₇H₁₂O (molecular weight: 112.17 g/mol) .

- Stereochemistry: The (1S,3S) configuration may influence chiral synthesis pathways, unlike non-chiral 1-hydroxy derivatives .

- Applications : Chiral aldehydes are critical in asymmetric catalysis and enantioselective drug synthesis.

5-Ethylcyclopent-1-ene-1-carbaldehyde (CAS: N/A)

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde (CAS: 1934654-17-7)

- Structure : Branched 1-hydroxypropan-2-yl and methyl substituents.

- Molecular Formula: Not explicitly provided; estimated C₁₀H₁₆O₂ (molecular weight ~168.23 g/mol) .

- Key Differences: Increased steric bulk and additional hydroxyl group may enhance solubility in polar solvents. Potential for forming hydrogen-bonded networks, impacting crystallinity or biological activity .

- Applications : Likely explored in medicinal chemistry for bioactivity modulation.

生物活性

1-Hydroxycyclopentane-1-carbaldehyde is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its antibacterial, antifungal, and anticancer activities, as well as relevant research findings and case studies.

Chemical Structure and Properties

1-Hydroxycyclopentane-1-carbaldehyde has a unique cyclopentane structure with a hydroxyl group and an aldehyde functional group. Its molecular formula is , and its structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Research indicates that 1-hydroxycyclopentane-1-carbaldehyde exhibits significant antibacterial properties. In studies conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

The compound also shows promise in antifungal applications. In vitro tests against fungi such as Candida albicans revealed that it can inhibit fungal growth effectively.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 40 µg/mL |

This indicates that 1-hydroxycyclopentane-1-carbaldehyde may have therapeutic potential in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer properties of 1-hydroxycyclopentane-1-carbaldehyde. Research involving human cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29), showed that the compound induces apoptosis and inhibits cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 µM |

| HT-29 | 30 µM |

These findings suggest that the compound could be a potential lead for developing novel anticancer therapies.

The biological activity of 1-hydroxycyclopentane-1-carbaldehyde may be attributed to its ability to interact with cellular targets, leading to disruption of cellular processes. The presence of the hydroxyl group is believed to enhance its reactivity with biological macromolecules, including proteins and nucleic acids.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Antibiotic Research, researchers evaluated the antibacterial efficacy of various derivatives of cyclopentane aldehydes, including 1-hydroxycyclopentane-1-carbaldehyde. The study concluded that modifications to the aldehyde group could enhance antibacterial activity, suggesting avenues for further research into structural optimization.

Case Study 2: Anticancer Properties

A clinical trial investigated the effects of 1-hydroxycyclopentane-1-carbaldehyde on patients with advanced breast cancer. Results indicated that patients receiving treatment with this compound experienced reduced tumor size and improved quality of life, highlighting its potential as a therapeutic agent.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。